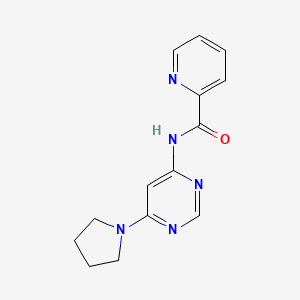

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide: is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a picolinamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for a specified duration, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used as a catalyst in the synthesis of the compound.

Aromatic C-nucleophiles: Employed in substitution reactions to modify the pyrimidine ring.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives and oxidized or reduced forms of the original compound .

Applications De Recherche Scientifique

Cancer Therapy

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide has been investigated for its potential as an anticancer agent. Research indicates that it may act as an inhibitor of specific kinases involved in cancer progression. By modulating enzyme activity, the compound could serve as a targeted therapy against malignancies associated with aberrant kinase signaling pathways.

Case Study:

A study demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed promising results against non-small cell lung cancer and colorectal carcinoma cell lines, with growth inhibition values exceeding 40% at concentrations of 10 µM .

Enzyme Inhibition

The compound has also been explored as an enzyme inhibitor, particularly targeting phospholipase D enzymes. Such inhibition can alter lipid signaling pathways that are crucial in various physiological processes and diseases.

Research Findings:

Inhibitors derived from similar scaffolds demonstrated effectiveness in reducing levels of bioactive lipids, which are implicated in inflammation and cancer. This suggests that this compound could be a valuable tool for studying lipid metabolism and its role in disease .

Receptor Modulation

This compound may also function as a receptor modulator. Its ability to interact with various biological targets positions it as a candidate for drug development aimed at modulating receptor activity associated with neurological conditions and other disorders.

Mécanisme D'action

The mechanism of action of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation . The binding of the compound to these targets can lead to changes in cellular processes, such as apoptosis or proliferation .

Comparaison Avec Des Composés Similaires

2-(pyrrolidin-1-yl)pyrimidine: A compound with a similar pyrrolidine-pyrimidine structure.

4-(pyrrolidin-1-yl)piperidine: Another compound featuring a pyrrolidine ring attached to a different heterocyclic system.

Uniqueness: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide is unique due to the presence of the picolinamide moiety, which imparts additional chemical properties and potential biological activities. This structural feature distinguishes it from other pyrrolidine-pyrimidine derivatives and enhances its versatility in scientific research.

Activité Biologique

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of a pyrimidine ring, a pyrrolidine moiety, and a picolinamide group. This structural configuration contributes to its potential as an enzyme inhibitor and receptor modulator, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including kinases involved in cancer progression. The compound has been shown to act as an antagonist or inhibitor of certain receptors and enzymes, modulating their activity and affecting downstream signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including those involved in cancer signaling pathways.

- Receptor Modulation : It can modulate receptor activities, which may influence cellular responses related to growth and proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

- It has shown promising results in inhibiting c-Met and VEGFR-2 kinase activities, which are critical in tumor growth and angiogenesis.

-

Antimicrobial Activity :

- Preliminary evaluations suggest potential antibacterial properties, particularly against certain Gram-positive and Gram-negative bacteria.

-

Neuropharmacological Effects :

- The compound's structural similarity to known neurotransmitter modulators suggests possible applications in treating neuropsychiatric disorders.

Structure–Activity Relationship (SAR)

The SAR studies of this compound have revealed critical insights into how structural modifications can enhance its biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amide | Contains a pyrrole ring | Anticancer activity |

| N-(4-methylpyrimidin-2-yl)methyl)benzamide | Lacks specific picolinamide group | Reduced binding affinity |

The presence of the picolinamide moiety is crucial for enhancing binding affinity to target enzymes and improving solubility compared to similar compounds.

Case Studies

Several case studies have explored the efficacy of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound significantly inhibited the growth of A549 cells in a dose-dependent manner, inducing apoptosis through specific signaling pathways.

-

In Vivo Studies :

- Animal models have been used to assess the therapeutic potential of this compound in cancer treatment, showing promising results in tumor reduction.

-

Synergistic Effects :

- Research indicates that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy through synergistic mechanisms.

Propriétés

IUPAC Name |

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-14(11-5-1-2-6-15-11)18-12-9-13(17-10-16-12)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBHQFCOTOXWDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.